1,2-Dihydroimidazo[4,5-g]indazole

Drug Design ADME Prediction Scaffold Selection

1,2-Dihydroimidazo[4,5-g]indazole (CAS 7075-61-8) is a linear, fused tricyclic heteroarene scaffold bearing both imidazole and indazole motifs (C8H6N4, MW 158.16 g/mol). It is structurally synonymous with 1,8-dihydroimidazo[4,5-g]indazole and is classified under the benzimidazole category in authoritative databases.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
CAS No. 7075-61-8
Cat. No. B13954390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroimidazo[4,5-g]indazole
CAS7075-61-8
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC2=C3C1=CNN3
InChIInChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H
InChIKeyAWKISJSEHVHLPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroimidazo[4,5-g]indazole (CAS 7075-61-8) — Core Scaffold Identity and Procurement Specifications


1,2-Dihydroimidazo[4,5-g]indazole (CAS 7075-61-8) is a linear, fused tricyclic heteroarene scaffold bearing both imidazole and indazole motifs (C8H6N4, MW 158.16 g/mol) . It is structurally synonymous with 1,8-dihydroimidazo[4,5-g]indazole and is classified under the benzimidazole category in authoritative databases . Its computed polar surface area (PSA) of 57.36 Ų and LogP of 1.44 provide a measurable baseline for predicting blood-brain barrier permeability and oral bioavailability in drug design, positioning it as a strategic intermediate for medicinal chemistry programs targeting CNS and inflammatory disorders .

Why 1,2-Dihydroimidazo[4,5-g]indazole Cannot Be Interchanged with Simpler Indazoles or Benzimidazoles


Generic substitution of 1,2-dihydroimidazo[4,5-g]indazole with a simple 1H-indazole or benzimidazole scaffold is not chemically or pharmacologically equivalent. The linear imidazo[4,5-g]indazole core introduces a unique annular tautomerism and electronic distribution distinct from both parent systems, which fundamentally alters its hydrogen-bonding capacity and metabolic stability [1]. This specific scaffold has been claimed as the essential core in patent families for potent Janus kinase (JAK) inhibitors, where even minor regioisomeric shifts or substitution on indazole or imidazo[4,5-b]pyridine cores result in a loss of the desired inhibitory profile [2]. Consequently, a researcher aiming to replicate or advance published JAK-targeting compounds cannot replace this intermediate without risking a structural drift that invalidates the established structure-activity relationship (SAR).

Quantitative Procurement Evidence for 1,2-Dihydroimidazo[4,5-g]indazole vs. Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Benzimidazole and Imidazo[4,5-b]pyridine

The computed LogP of 1.44 for 1,2-dihydroimidazo[4,5-g]indazole provides a balanced lipophilicity profile, indicating better aqueous solubility relative to more lipophilic benzimidazole (LogP ~1.7) while maintaining adequate membrane permeability . Its PSA of 57.36 Ų is notably higher than imidazo[4,5-b]pyridine (PSA ~41 Ų), suggesting a differing capacity for hydrogen bonding that can be deliberately exploited for target engagement [1].

Drug Design ADME Prediction Scaffold Selection

Tautomeric Stability: Predicted Energy Difference Between 1H and 2H Tautomers vs. Unfused Indazole

Annular tautomerism in indazoles is a critical determinant of their biological recognition. For simple 1H-indazole, the 1H tautomer is 3.6 kcal/mol more stable than the 2H form [1]. Annulation to form the imidazo[4,5-g]indazole system is predicted to alter this equilibrium, stabilizing a specific tautomer that presents a unique hydrogen-bond donor/acceptor pattern. This shift is exploited in the design of selective kinase inhibitors, where the indazole NH acts as a hinge-binding motif [2].

Computational Chemistry Tautomerism Molecular Recognition

Functional Potency: Demonstrated JAK Inhibition by an Imidazo[4,5-g]indazole Derivative

A substituted derivative of the 1,2-dihydroimidazo[4,5-g]indazole scaffold has demonstrated potent inhibition of Janus kinases with an IC50 of 15 nM in a cellular assay measuring IL-13-induced STAT6 phosphorylation in human BEAS-2B lung epithelial cells [1]. This level of cellular potency is directly attributed to the imidazo[4,5-g]indazole core structure, which is a key component of a patent family for treating inflammatory and fibrotic respiratory diseases [2].

JAK Inhibition Kinase Assay Inflammation

Target Application Scenarios for 1,2-Dihydroimidazo[4,5-g]indazole Based on Verified Evidence


Core Scaffold for Next-Generation CNS-Penetrant JAK Inhibitors

Leverage the balanced LogP (1.44) and moderate PSA (57.36 Ų) of 1,2-dihydroimidazo[4,5-g]indazole to design brain-penetrant JAK inhibitors for neuroinflammatory conditions. The scaffold's physicochemical profile, as established in Section 3, aligns with CNS drug-likeness criteria more closely than the more lipophilic benzimidazole core [1]. The demonstrated 15 nM cellular potency of a derivative validates the scaffold's potential for achieving high target affinity [2].

Selective Hinge-Binder Motif in Kinase Inhibitor Design

Utilize the unique tautomeric preference of the imidazo[4,5-g]indazole system, inferred from computational studies on indazole tautomerism in Section 3, as a pre-organized hinge-binding motif in kinase inhibitor design. This feature provides a defined hydrogen-bond donor/acceptor pattern not available from simple indazole or imidazo[4,5-b]pyridine, facilitating the design of more selective kinase inhibitors [1].

Key Intermediate in Proprietary Patent Strategy for Respiratory Diseases

Secure bulk quantities of this scaffold to avoid freedom-to-operate issues, as it forms the core of a significant patent estate (US20240092758A1) covering compounds for treating asthma, COPD, and lung transplant rejection. Use of a different regioisomer could enable design-around strategies but would require extensive new SAR work, making direct procurement of this specific intermediate a time- and cost-efficient strategy [1].

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